ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside
Brand Name: Vulcanchem
CAS No.: 116391-11-8
VCID: VC0045390
InChI: InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
SMILES: CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C29H34O4S
Molecular Weight: 478.65

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside

CAS No.: 116391-11-8

Cat. No.: VC0045390

Molecular Formula: C29H34O4S

Molecular Weight: 478.65

* For research use only. Not for human or veterinary use.

ethyl 2,3,4-tri-o-benzyl-1-thio-beta-l-fucopyranoside - 116391-11-8

Specification

CAS No. 116391-11-8
Molecular Formula C29H34O4S
Molecular Weight 478.65
IUPAC Name (2R,3S,4R,5R,6S)-2-ethylsulfanyl-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Standard InChI InChI=1S/C29H34O4S/c1-3-34-29-28(32-21-25-17-11-6-12-18-25)27(31-20-24-15-9-5-10-16-24)26(22(2)33-29)30-19-23-13-7-4-8-14-23/h4-18,22,26-29H,3,19-21H2,1-2H3/t22-,26+,27+,28-,29+/m0/s1
SMILES CCSC1C(C(C(C(O1)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator